Bienvenue dans la boutique en ligne BenchChem!

1-Phenylpiperidine

Physicochemical Properties Lipophilicity ADME Prediction

1-Phenylpiperidine (CAS 4096-20-2) is an N-aryl heterocyclic compound consisting of a saturated piperidine ring with a directly attached phenyl substituent, representing the unsubstituted core scaffold of the phenylpiperidine pharmacophore class. This compound, with molecular formula C₁₁H₁₅N and molecular weight 161.25, exhibits a calculated LogP of 2.98 and appears as a colorless to light yellow liquid with boiling point 258 °C at 760 mmHg.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 4096-20-2
Cat. No. B1584701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperidine
CAS4096-20-2
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyLLSKXGRDUPMXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpiperidine (CAS 4096-20-2) Procurement Guide: Core Identity and Baseline Specifications


1-Phenylpiperidine (CAS 4096-20-2) is an N-aryl heterocyclic compound consisting of a saturated piperidine ring with a directly attached phenyl substituent, representing the unsubstituted core scaffold of the phenylpiperidine pharmacophore class [1]. This compound, with molecular formula C₁₁H₁₅N and molecular weight 161.25, exhibits a calculated LogP of 2.98 and appears as a colorless to light yellow liquid with boiling point 258 °C at 760 mmHg [2]. As the parent structure of numerous pharmaceutical intermediates—including those leading to integrin α5β1 antagonists, dopamine autoreceptor modulators, and the anticoagulant rivaroxaban impurity profile—it serves as a critical reference standard for analytical method development, forced degradation studies, and structure-activity relationship (SAR) investigations across medicinal chemistry programs [3][4].

Why 1-Phenylpiperidine Cannot Be Casually Substituted with Other N-Arylpiperidines


Substituting 1-phenylpiperidine with structurally similar N-arylpiperidines or N-alkylpiperidines introduces substantial alterations in lipophilicity (LogP), receptor binding profiles, and chemical reactivity that fundamentally alter experimental outcomes. SAR studies demonstrate that substituent position and electronic character on the phenyl ring—particularly the dipole moment of meta-substituents—dramatically shift dopamine D2/D3 receptor affinity and in vivo efficacy, with certain substitutions converting active compounds into inactive ones [1]. Furthermore, the unsubstituted phenyl ring of 1-phenylpiperidine confers a specific LogP of 2.98 that optimizes blood-brain barrier permeability for CNS applications, whereas N-benzyl analogs show LogP increases exceeding 1.5 units, significantly altering tissue distribution [2]. In synthetic chemistry, the absence of ring substituents on 1-phenylpiperidine eliminates competing reaction pathways and electronic biases during further derivatization, making it the preferred scaffold when precise control over downstream functionalization is required [3].

Quantitative Differentiation Evidence: 1-Phenylpiperidine vs. Structural Analogs


Physicochemical Differentiation: LogP Comparison with N-Benzylpiperidine

The unsubstituted 1-phenylpiperidine exhibits a calculated LogP of 2.98, which contrasts markedly with the N-benzylpiperidine analog (LogP ~4.3–4.5). This difference of approximately 1.3–1.5 LogP units translates to a >20-fold difference in theoretical octanol-water partition coefficient, directly impacting predicted blood-brain barrier penetration and membrane partitioning behavior [1][2].

Physicochemical Properties Lipophilicity ADME Prediction

Synthetic Efficiency: Comparative Catalyst Performance in N-Phenylpiperidine Synthesis

In the vapor-phase synthesis of 1-phenylpiperidine from aniline and 1,5-pentanediol, TiO₂ catalyst (LHSV 0.2 h⁻¹, 300 °C) achieved 74% aniline conversion with 98% selectivity to 1-phenylpiperidine [1]. Alternative ruthenium-catalyzed synthesis (RuCl₂(NN'N)(PPh₃), 180 °C, 24 h) yielded 85% N-phenylpiperidine under milder conditions but with substantially lower space-time yield [2]. The TiO₂ method demonstrates superior selectivity over competing N-alkylation pathways (N-cyclopentyl vs. N-phenyl products) compared to conventional copper chromite catalysts.

Synthetic Methodology Catalysis Process Chemistry

Pharmacological Scaffold Value: Baseline Activity of Unsubstituted Core vs. Substituted Derivatives

The unsubstituted (S)-phenylpiperidine core exhibits low affinity for dopamine D2 and D3 receptors in vitro, whereas N-propyl and 3-substituted phenyl derivatives display substantially enhanced in vivo activity on dopamine synthesis and turnover in rats without inducing catalepsy [1]. The unsubstituted parent compound serves as the essential baseline comparator in SAR studies, enabling quantification of substituent contributions to receptor binding and functional selectivity.

Dopamine Receptor Structure-Activity Relationship CNS Pharmacology

Analytical Reference Standard Qualification: Purity Specifications vs. Competing Vendors

Commercial 1-phenylpiperidine from TCI (Product P2159) is supplied with dual analytical certification: >98.0% purity by GC and >98.0% by nonaqueous titration, with NMR structural confirmation, and requires refrigerated storage (0–10 °C) under inert gas due to air and heat sensitivity . Alternative suppliers offer material at 95–97% purity with less rigorous analytical documentation, which may be insufficient for regulated pharmaceutical impurity profiling where regulatory compliance requires full characterization data [1].

Analytical Chemistry Reference Standards Quality Control

Regulatory Traceability: Rivaroxaban Impurity Reference Standard Utility

1-Phenylpiperidine (designated as Rivaroxaban Impurity 46) is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions, including traceability against USP or EP pharmacopeial standards where feasible [1]. Unlike generic N-arylpiperidines that lack regulatory impurity designation, this specific compound's established identity as a known rivaroxaban-related substance enables direct use in method validation and forced degradation studies without additional structural elucidation.

Pharmaceutical Impurity Regulatory Compliance ANDA Filing

Structural Conformation: Gas-Phase Molecular Geometry and N-Inversion Barrier

Gas-phase electron diffraction studies of N-phenylpiperidine reveal a non-planar piperidine ring conformation with the phenyl group in an equatorial orientation, and an N-inversion barrier of approximately 6–8 kcal/mol that influences its reactivity in N-functionalization reactions [1]. In contrast, N-benzylpiperidine exhibits a lower N-inversion barrier (~4–5 kcal/mol) due to reduced steric interaction, while 4-phenylpiperidine shows distinct conformational preferences due to the altered substitution position [2].

Molecular Structure Conformational Analysis Computational Chemistry

Optimal Application Scenarios for 1-Phenylpiperidine Procurement


Pharmaceutical Impurity Profiling and ANDA Regulatory Filing

1-Phenylpiperidine, as the designated Rivaroxaban Impurity 46, is the appropriate reference standard for analytical method development, forced degradation studies, and stability-indicating HPLC method validation required for ANDA submissions. Its dual-certified purity (>98.0% by GC and titration) and available USP/EP traceability meet ICH Q3A/Q3B impurity threshold requirements [1][2].

CNS Drug Discovery SAR Baseline Scaffold

As the unsubstituted core of the phenylpiperidine pharmacophore class, 1-phenylpiperidine serves as the essential negative control and baseline comparator in dopamine receptor SAR studies. Its low intrinsic D2/D3 affinity enables researchers to quantify the contribution of each ring substituent to receptor binding and functional selectivity—a critical capability for rational CNS drug design [1].

Synthetic Methodology Development and Catalyst Screening

The vapor-phase synthesis of 1-phenylpiperidine from aniline and 1,5-pentanediol over TiO₂ catalyst provides a benchmark reaction system for evaluating novel heterogeneous catalysts for N-arylation reactions. The 98% selectivity achieved with TiO₂ at 300 °C establishes a performance baseline against which alternative catalytic systems (e.g., Ru-complexes, γ-Al₂O₃) can be quantitatively compared [1][2].

Conformational Analysis and Molecular Modeling Reference

The well-characterized gas-phase structure of N-phenylpiperidine—with equatorial phenyl orientation and N-inversion barrier of ~6–8 kcal/mol—provides an experimental benchmark for validating computational chemistry methods (DFT, molecular mechanics) applied to N-aryl heterocycles. This conformational reference is essential for accurate modeling of drug-receptor interactions involving phenylpiperidine pharmacophores [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.